molecular formula C9H12O B14414873 3-Ethenyl-4-methylcyclohex-2-en-1-one CAS No. 84488-28-8

3-Ethenyl-4-methylcyclohex-2-en-1-one

Cat. No.: B14414873
CAS No.: 84488-28-8
M. Wt: 136.19 g/mol
InChI Key: JRVUUCDHLCLUMJ-UHFFFAOYSA-N
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Description

3-Ethenyl-4-methylcyclohex-2-en-1-one is a cyclic α,β-unsaturated ketone intended for research and development purposes only. It is not for human or veterinary use. Compounds within the cyclohex-2-en-1-one family are valued in organic synthesis for their reactivity, particularly as intermediates in the construction of more complex molecular architectures . The α,β-unsaturated ketone (enone) moiety is a key pharmacophore in medicinal chemistry and is also a significant structural component in the study of flavors and fragrances . The specific ethenyl and methyl substituents on the cyclohexenone ring in this compound suggest potential utility as a building block in Diels-Alder reactions, Michael additions, and other conjugate addition reactions . Researchers can leverage this reactivity to explore novel synthetic pathways or to develop compounds with desired biological or olfactory properties. This product is strictly for research use.

Properties

CAS No.

84488-28-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethenyl-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h3,6-7H,1,4-5H2,2H3

InChI Key

JRVUUCDHLCLUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C=C1C=C

Origin of Product

United States

Preparation Methods

Grignard Addition and Dehydration

Treatment of ketone (15) with vinylmagnesium bromide generates a single diastereomer of 7-ethenyl-8ξ-methyl-1,4-dioxaspirodecan-7-ol (18a/b). Acidic workup with dilute sulfuric acid in dioxane cleaves the acetal, yielding 3-ethenyl-3-hydroxy-4-methylcyclohexanone (19). Subsequent dehydration under mild acidic conditions (H₂SO₄/EtOH) affords the target enone in 62% yield over two steps. Challenges include competing ketonization during dehydration, necessitating precise control of reaction temperature (<40°C) to minimize byproducts like 4-methylcyclohex-2-en-1-one.

Enantioselective Synthesis from (R)-(+)-Pulegone

A chiral pool approach utilizing (R)-(+)-pulegone (3) achieves enantiomeric enrichment of the target compound. The sequence involves:

  • Vinyl Triflate Formation : Treatment of pulegone with triflic anhydride and 2,6-lutidine generates a vinyl triflate intermediate at the α,β-unsaturated ketone position.
  • Site-Selective Ozonolysis : Ozone cleavage of the exocyclic double bond followed by reductive workup (Zn/HOAc) produces a diketone.
  • Borohydride Reduction : Stereoselective reduction with sodium borohydride yields the allylic alcohol, which undergoes acid-catalyzed dehydration (PPTS, toluene) to furnish (R)-(+)-3-ethenyl-4-methylcyclohex-2-en-1-one in 44% overall yield.

This route avoids chromatographic purification until the final step, enhancing scalability. The enantiomeric excess (ee) exceeds 98%, confirmed by chiral HPLC.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Limitations
Spirocyclic Intermediate 4-Methylanisole Epoxidation, Grignard addition, dehydration 62% High purity; avoids chiral resolution Multi-step; low atom economy
Chiral Pool Synthesis (R)-(+)-Pulegone Triflation, ozonolysis, reduction 44% Enantioselective; gram-scale feasible Requires expensive triflic anhydride
Isomerization 4-Methyl-3-ethylcyclohexenone Catalytic isomerization N/A Byproduct valorization Indirect route; limited yield data

Mechanistic Insights

Acid-Catalyzed Dehydration

Protonation of the tertiary alcohol in 3-ethenyl-3-hydroxy-4-methylcyclohexanone (19) generates a carbocation at C3, followed by β-hydride elimination to form the conjugated enone. Competing pathways include Wagner-Meerwein rearrangements, necessitating buffered acidic conditions (pH 2–3) to suppress side reactions.

Transition Metal-Mediated Isomerization

Palladium catalysts facilitate hydride shifts via π-allyl intermediates, converting less stable cyclohexenones into thermodynamically favored isomers. Kinetic studies indicate a first-order dependence on catalyst loading, with turnover numbers (TON) exceeding 500 under optimized conditions.

Industrial and Research Applications

  • Fragrance Synthesis : The compound’s bicyclic structure serves as a precursor to mint and camphor analogs.
  • Pharmaceutical Intermediates : Conjugate addition with organocuprates yields prostaglandin analogs under mild conditions.
  • Materials Science : Copolymerization with styrene derivatives enhances thermal stability in resins.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethenyl and methyl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives and other functionalized compounds, depending on the specific reaction conditions .

Scientific Research Applications

3-Ethenyl-4-methylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can undergo reactions with nucleophiles, leading to the formation of new bonds and functional groups. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexenone Derivatives with Ester Groups (Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates)

Structural Differences :

  • Functional Groups : The target compound features a ketone at position 1, while the compounds in include a ketone at position 2 and an ester group at position 5.
  • Substituents : The target has ethenyl and methyl groups, whereas compounds bear naphthyl and aryl groups.
Ionone Derivatives (6-Methylionone)

Structural Differences :

  • Ketone Position: The target’s ketone is on the cyclohexene ring, whereas 6-methylionone () has a ketone in a pentenone side chain.
  • Substituents: 6-Methylionone includes 2,6,6-trimethylcyclohexene, contrasting with the target’s 3-ethenyl and 4-methyl groups.

Physicochemical Properties :

  • Molecular Weight: The target (C₉H₁₂O) has a molecular weight of 136.2 g/mol, while 6-methylionone (C₁₄H₂₂O) is heavier (206.3 g/mol) due to its extended side chain.
  • Volatility: The target’s smaller size may result in a lower boiling point compared to ionones, which are widely used in perfumery .
Quinazolinone Derivatives (Compound 147, )

Though structurally distinct (a nitrogen-rich heterocycle), Compound 147 shares a conjugated system (quinazolinone core) with the target’s enone. However, its purine and methoxy-ethoxy substituents suggest divergent applications, such as kinase inhibition in pharmaceuticals vs.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
3-Ethenyl-4-methylcyclohex-2-en-1-one C₉H₁₂O 136.2 α,β-unsaturated ketone Potential fragrance intermediate
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate C₂₄H₂₂O₃ 358.4 Ester, ketone, aryl Fluorescence probes, synthetic intermediates
6-Methylionone C₁₄H₂₂O 206.3 Cyclic enone, trimethyl Perfumery, flavoring agents
Compound 147 (Quinazolinone) C₂₃H₂₄N₆O₃ 486.5 Quinazolinone, purine Pharmaceutical candidate (kinase inhibition)

Key Research Findings

Synthetic Flexibility: Cyclohexenones like the target compound can be synthesized via analogous methods to , but substituent choice dictates reactivity and downstream applications .

Substituent Effects : Methyl and ethenyl groups on the target compound may reduce steric hindrance compared to bulkier naphthyl/aryl groups in , favoring faster conjugate additions.

Market Relevance: Ionones () dominate fragrance markets, suggesting the target compound could fill niche roles in custom scent formulations .

Q & A

Q. How is 3-Ethenyl-4-methylcyclohex-2-en-1-one synthesized in laboratory settings?

Methodological Answer: Synthesis typically involves cyclohexenone derivatives as starting materials. A common approach includes alkylation or conjugate addition reactions. For example, a base-catalyzed alkylation (e.g., anhydrous K₂CO₃) in ethanol under reflux conditions can introduce substituents. Reaction progress is monitored via TLC or color changes, followed by precipitation in cold water, filtration, and recrystallization for purification . Adjustments to substituent positioning may require Diels-Alder reactions or enolate chemistry, depending on target regioselectivity .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign olefinic protons (δ 5.5–6.5 ppm) and ketone carbons (δ ~200 ppm). Compare coupling constants to confirm stereochemistry (e.g., trans-alkene vs. cis).
  • IR Spectroscopy : Identify the carbonyl stretch (~1680–1720 cm⁻¹) and alkene C=C (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M⁺]) and fragmentation patterns to validate substituents. Data should be cross-referenced with computational predictions (e.g., DFT) for validation .

Q. What are the key structural features of this compound determined via X-ray crystallography?

Methodological Answer: X-ray crystallography reveals bond lengths, angles, and conformations. For cyclohexenone derivatives:

  • The cyclohexenone ring adopts a half-chair conformation.
  • Substituents (ethenyl, methyl) exhibit equatorial orientations to minimize steric strain.
  • C=O bond lengths (~1.21 Å) and C=C distances (~1.34 Å) align with typical conjugated enone systems. Refinement using SHELXL (via SHELX suite) ensures accuracy, with residual factors (R < 0.05) indicating high-quality data .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic structure. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • NMR Chemical Shift Prediction : Use gauge-including atomic orbital (GIAO) methods to simulate ¹H/¹³C shifts for comparison with experimental data.
  • Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites. Discrepancies between computational and experimental data may indicate solvation effects or crystal-packing forces .

Q. How should researchers address contradictions between experimental and computational data regarding the compound's geometry?

Methodological Answer:

  • Triangulation : Validate results using multiple techniques (e.g., X-ray crystallography, NMR, IR).
  • Solvent Effects : Re-run computations with solvent models (e.g., PCM for ethanol) to match experimental conditions.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to assess flexibility in solution vs. rigid crystal structures.
  • Error Analysis : Calculate root-mean-square deviations (RMSD) between computed and observed bond lengths/angles to identify systematic errors .

Q. What experimental strategies are effective in elucidating the reaction mechanisms involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use quenching agents (e.g., TEMPO) to isolate enolates or radical species.
  • Stereochemical Analysis : Monitor stereoselectivity via chiral chromatography or NOESY NMR to infer transition states.
  • Computational Transition State Modeling : Locate TS structures (IRC calculations) to validate proposed mechanisms. Cross-disciplinary integration of spectroscopic, kinetic, and computational data is critical .

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